molecular formula C10H10F3NO3 B15308984 3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid

3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid

Katalognummer: B15308984
Molekulargewicht: 249.19 g/mol
InChI-Schlüssel: OPRGTYJXUQWBRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid is an organic compound with the molecular formula C10H10F3NO3 It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid typically involves the reaction of 3-(trifluoromethoxy)aniline with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through nucleophilic addition, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
  • (E)-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Uniqueness

3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid is unique due to its specific trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C10H10F3NO3

Molekulargewicht

249.19 g/mol

IUPAC-Name

3-[3-(trifluoromethoxy)anilino]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-3-1-2-7(6-8)14-5-4-9(15)16/h1-3,6,14H,4-5H2,(H,15,16)

InChI-Schlüssel

OPRGTYJXUQWBRC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.